molecular formula C27H26ClN3O3 B3013037 N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893785-12-1

N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B3013037
CAS No.: 893785-12-1
M. Wt: 475.97
InChI Key: ZACGTWUMRRNNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which features a quinoline backbone with various substituents that may influence its biological activity. The presence of the chlorophenyl and ethylphenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Research has shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies have demonstrated that related compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis. A study reported that certain derivatives exhibited IC50 values ranging from 2.32 to 6.51 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, outperforming standard treatments like 5-Fluorouracil (IC50 = 8.40 µg/mL) .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell LineIC50 (µg/mL)
4eMCF-73.13
4iHepG25.36
5aMCF-724.79
5eMCF-73.77

The mechanism of action for these compounds often involves the modulation of apoptotic pathways. Studies have indicated an increase in the Bax/Bcl-2 ratio and activation of caspase cascades in treated cells, suggesting a pathway leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound demonstrates antimicrobial activity against various bacterial and fungal strains.

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli15
Candida albicans16

The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar quinoline derivatives, highlighting their potential as therapeutic agents:

  • Study on Quinoline Derivatives : A series of quinoline-based compounds were synthesized and tested for their anticancer properties, revealing that modifications at specific positions enhanced their efficacy against cancer cell lines .
  • Molecular Docking Studies : Computational analyses suggest that these compounds bind effectively to target proteins involved in cancer progression, indicating a strong potential for drug development .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-3-18-8-11-21(12-9-18)29-16-20-14-19-10-13-22(34-2)15-25(19)31(27(20)33)17-26(32)30-24-7-5-4-6-23(24)28/h4-15,29H,3,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGTWUMRRNNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.